molecular formula C7H11N3 B2513993 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine CAS No. 1519426-93-7

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine

Cat. No.: B2513993
CAS No.: 1519426-93-7
M. Wt: 137.186
InChI Key: WWFROMYBLJVBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is systematically named 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine according to IUPAC rules. This nomenclature reflects its bicyclic structure, which consists of:

  • A pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) fused to
  • A partially hydrogenated pyridine ring (a six-membered ring with one nitrogen atom and three double bonds reduced to single bonds).

The numbering system begins at the pyrazole nitrogen adjacent to the pyridine ring, with the methyl group at position 3. The pyridine ring is labeled such that the fusion occurs between positions 3 (pyrazole) and 4 (pyridine), as indicated by the [3,4-b] notation.

Structural Representation

  • SMILES : CC1=C2CCCNC2=NN1
  • InChI : InChI=1S/C7H11N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H2,1H3,(H2,8,9,10)
  • Depiction :

The structure features a pyrazole ring fused to a tetrahydropyridine ring, with the methyl group at position 3 and partial saturation at positions 4–7 of the pyridine moiety.

CAS Registry Number and Alternative Naming Conventions

CAS Registry Number :
The compound is uniquely identified by 1519426-93-7 .

Alternative Names :

Name Type Example
IUPAC Variants 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine
European Community (EC) Number 983-434-1
Common Synonyms 3-methyl-1H-pyrazolo[3,4-b]pyridine, 3-methyl-2H-pyrazolo[3,4-b]pyridine

The multiplicity of names arises from tautomerism (1H vs. 2H configurations) and historical naming conventions. However, the 1H tautomer is thermodynamically favored due to aromatic stabilization across both rings.

Molecular Formula and Stereochemical Considerations

Molecular Formula :
C7H11N3

Molecular Weight :
137.18 g/mol (calculated from isotopic composition).

Stereochemical Analysis :
The compound lacks chiral centers due to its symmetric, fully saturated pyridine ring. However, conformational isomerism is possible in the tetrahydropyridine moiety:

Feature Description
Ring Conformation Chair or boat conformations in the six-membered tetrahydropyridine ring
Substituent Effects Methyl group at C3 imposes steric constraints but does not generate enantiomers

No evidence of geometric isomerism or stereoisomerism has been reported, as all unsaturated bonds reside in the aromatic pyrazole ring.

Data Summary

Property Value Source
IUPAC Name 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine
CAS Number 1519426-93-7
Molecular Formula C7H11N3
SMILES CC1=C2CCCNC2=NN1
Hydrogen Bond Donors 2 (pyrazole NH and tetrahydropyridine NH)

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFROMYBLJVBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. The reaction is catalyzed by trifluoroacetic acid, leading to the formation of the desired pyrazolopyridine scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding pyrazolopyridine N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine as an anticancer agent. Studies indicate that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested for efficacy against bacteria and fungi, demonstrating significant inhibitory effects .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of this compound and its derivatives. These compounds have been evaluated for their ability to reduce inflammation in animal models .

Structural Analogues and Comparisons

The structural uniqueness of this compound allows for the exploration of related compounds with similar scaffolds. Notable analogues include:

Compound NameStructural FeaturesUnique Properties
6-Amino-3-methyl-1H-pyrazolo[3,4-b]pyridineContains an amino group at position 6Enhanced solubility and diverse reactivity
5-Amino-3-methylpyrazoleLacks the pyridine ringFocused on different biological activities
Pyrazolo[3,4-b]quinolineFused quinoline structureExhibits distinct pharmacological profiles

These structural comparisons highlight the potential for developing new therapeutic agents based on the pyrazolo[3,4-b]pyridine scaffold .

Case Study 1: Anticancer Screening

A recent study investigated the anticancer properties of various derivatives of this compound against several cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of synthesized derivatives against resistant strains of bacteria. The findings suggested that certain derivatives exhibited superior efficacy compared to conventional antibiotics .

Mechanism of Action

The mechanism of action of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Core Structure Variations: Positional Isomerism

The pyrazolo-pyridine family exhibits diversity in ring junction positions, significantly affecting molecular interactions. Key examples include:

Compound Name Ring Junction Substituents Key Properties/Applications References
3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine [3,4-b] 3-methyl Potential scaffold for drug discovery
Apixaban (1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine) [3,4-c] 4-methoxyphenyl, 2-oxopiperidinyl, carboxamide Anticoagulant therapy
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate [3,4-c] 3-ethyl ester Enhanced lipophilicity for pharmacokinetics

Key Insight : The [3,4-b] junction in the target compound provides distinct electronic delocalization compared to [3,4-c] derivatives like apixaban. This difference influences binding affinity to biological targets, as seen in apixaban’s thrombin inhibition .

Substituent-Driven Functional Differences

Substituents on the pyrazolo-pyridine core modulate solubility, reactivity, and bioactivity:

Compound Name Substituent(s) Molecular Formula Functional Impact References
This compound 3-methyl C₈H₁₁N₃ Increased hydrophobicity; steric bulk
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride 3-carboxylic acid C₈H₁₀ClN₃O₂ Enhanced polarity for aqueous solubility
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine 3-methyl, 5-amine C₉H₁₅N₅ Basic character; hydrogen-bonding capacity
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile 3-methyl, 5-cyano, 6-keto, aryl C₂₀H₁₈N₄O Electron-withdrawing cyano group enhances reactivity

Key Insight: The 3-methyl group in the target compound balances hydrophobicity and steric effects, while carboxylic acid or cyano substituents introduce polarity or reactivity for targeted applications .

Pharmacological and Industrial Relevance

  • Carboxylic Acid Derivatives : Used as building blocks for metal-organic frameworks (MOFs) or prodrugs due to their polarity .
  • Cyano-Substituted Analogs: Serve as intermediates in heterocyclic chemistry for constructing complex pharmacophores .

Biological Activity

3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine (CAS No. 1519426-93-7) is a heterocyclic compound belonging to the pyrazolopyridine family. Due to its unique structural features and biological properties, it has garnered significant interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₁N₃
  • Molecular Weight : 137.18 g/mol
  • Structure : The compound features a fused ring system consisting of a pyrazole and a pyridine ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

  • Cell Cycle Arrest : Research indicates that compounds based on the pyrazolo[3,4-b]pyridine scaffold can induce cell cycle arrest in various cancer cell lines. For instance, derivatives have shown significant activity against MCF7 (breast cancer) and HCT-116 (colon cancer) cell lines by inhibiting cyclin-dependent kinases (CDK2 and CDK9), which are critical for cell cycle progression .
  • Apoptosis Induction : Compounds derived from this scaffold have been reported to induce apoptosis in cancer cells. In vitro studies demonstrated that certain derivatives enhanced caspase-3 activity and led to morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .
CompoundCell LineIC50 (μM)Mechanism
9aMCF710CDK2 inhibition
14gHCT-11612CDK9 inhibition

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor:

  • Cyclin-dependent Kinases (CDKs) : The compound binds to the active sites of CDK2 and CDK9, effectively inhibiting their activity. This inhibition leads to disruption in cell cycle regulation and promotes apoptosis in cancer cells .

The mechanism through which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound interacts with specific enzymes involved in cell signaling pathways.
  • Inhibition of Kinase Activity : By inhibiting CDKs, it prevents the phosphorylation necessary for cell cycle progression.
  • Induction of Apoptosis : The resultant accumulation of unphosphorylated substrates leads to apoptotic signaling pathways being activated.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on MCF7 and HCT-116 Cells :
    • Researchers synthesized various derivatives and assessed their anticancer activities.
    • Notable compounds demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 12 μM against MCF7 and HCT-116 cells respectively.
    • The study concluded that structural modifications around the pyrazolo[3,4-b]pyridine core are crucial for enhancing anticancer activity .
  • Enzyme Inhibition Study :
    • A molecular docking study was conducted to evaluate the binding affinity of this compound with CDK2 and CDK9.
    • Results indicated strong interactions with key amino acid residues within the active sites of these kinases .

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine derivatives?

The synthesis typically involves cyclocondensation reactions between pyrazole precursors and substituted pyridines. For example, a two-step protocol using 5-amino-3-methyl-1-phenylpyrazole and 4-hydroxy-6-methylpyran-2-one under acidic conditions (e.g., p-toluenesulfonic acid in n-butanol) yields polysubstituted derivatives. Reflux conditions (42 hours) and silica gel chromatography purification are critical for isolating crystalline products . Trifluoroacetic acid (TFA) catalysis in toluene has also been used for analogous pyrazolo[3,4-b]pyridine syntheses, particularly for introducing methylthio or chlorophenyl substituents .

Q. Which spectroscopic techniques are typically employed for structural characterization of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments. For example, methyl groups at the 3-position show distinct singlet peaks near δ 2.5 ppm .
  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 9.33° between pyrazolopyridine and phenyl rings), and π-π stacking interactions (3.45 Å face-to-face distances) .
  • IR spectroscopy : Identifies functional groups like carbonyls (C=O stretches near 1700 cm⁻¹) .

Q. What biological activities have been reported for pyrazolo[3,4-b]pyridine derivatives?

Reported activities include kinase inhibition, antimicrobial properties, and anti-inflammatory effects. For instance, 6-chloro-3-methyl-1-phenyl derivatives exhibit anti-inflammatory potential, while ethyl carboxylate derivatives show kinase-binding affinity . Structural analogs with trifluoromethyl groups demonstrate enhanced metabolic stability and target selectivity .

Q. How do substituents at the 3-position influence the compound’s physicochemical properties?

Substituents like methyl, chloro, or trifluoromethyl groups modulate lipophilicity and electronic effects:

SubstituentLogP IncreaseBioactivity Impact
-CH₃+0.5Improved solubility
-Cl+1.2Enhanced target binding
-CF₃+2.0Metabolic stability
Methoxy or ethynyl groups at the 3-position introduce steric bulk, affecting receptor interactions .

Q. What are the typical reaction conditions for cyclocondensation reactions in pyrazolo[3,4-b]pyridine synthesis?

Standard conditions include:

  • Solvent : n-Butanol or toluene .
  • Catalyst : TFA or p-toluenesulfonic acid (0.1–1.0 equiv) .
  • Temperature : Reflux (100–120°C) for 12–48 hours .
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of polysubstituted derivatives?

Regioselectivity is controlled by:

  • Precursor design : Using sterically hindered amines (e.g., 5-amino-3-methylpyrazoles) to direct cyclization .
  • Catalytic systems : Pd(PPh₃)₄ for Suzuki-Miyaura couplings to introduce aryl groups at specific positions .
  • Temperature modulation : Lower temperatures (0–5°C) favor kinetic control in nitration or halogenation steps .

Q. What strategies resolve contradictory bioactivity data across different cellular models?

Discrepancies arise from variations in cell permeability or off-target effects. Solutions include:

  • Metabolic profiling : LC-MS/MS to assess intracellular compound stability .
  • Proteomic studies : Kinase affinity assays (e.g., KINOMEscan) to identify primary targets .
  • Structural analogs : Comparing 3-methyl vs. 3-CF₃ derivatives to isolate substituent-specific effects .

Q. How can computational methods predict binding modes with kinase targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with ATP-binding pockets. For example, the 3-methyl group forms van der Waals contacts with hydrophobic residues (e.g., Leu83 in JAK2), while pyridine nitrogen participates in H-bonding . QSAR models further correlate substituent electronegativity with IC₅₀ values .

Q. What catalytic systems improve yields in multi-step syntheses of complex derivatives?

  • Palladium catalysis : Pd(OAc)₂/XPhos for C–N couplings (yields >80%) .
  • Microwave-assisted synthesis : Reduces reaction times from 48 hours to 2 hours for cyclocondensation steps .
  • Flow chemistry : Continuous reactors for TFA-catalyzed steps, minimizing side-product formation .

Q. How do crystal packing interactions affect dissolution properties of pharmaceutical formulations?

X-ray diffraction reveals that π-π stacking between pyrazolopyridine cores (3.45 Å spacing) increases lattice energy, reducing solubility. Co-crystallization with succinic acid disrupts stacking, improving dissolution rates by 300% in simulated gastric fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.